molecular formula C20H43N2O5PS B119638 Thioether amide PC CAS No. 144000-46-4

Thioether amide PC

Cat. No. B119638
M. Wt: 454.6 g/mol
InChI Key: DJRPCPXTLALALA-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thioether amide PC, also known as N-(2-mercaptoethyl) palmitoylamide, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

Thioether amide PC exerts its effects through multiple mechanisms, including the modulation of ion channels, neurotransmitter receptors, and immune cells. Thioether amide PC has been shown to modulate the activity of TRPV1 ion channels, leading to the inhibition of pain and inflammation. Thioether amide PC has also been shown to modulate the activity of GABA-A receptors, leading to the potentiation of GABAergic neurotransmission. In addition, thioether amide PC has been shown to modulate the activity of immune cells, leading to the inhibition of inflammation and the promotion of immune tolerance.

Biochemical And Physiological Effects

Thioether amide PC has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the inhibition of pain and inflammation, the potentiation of GABAergic neurotransmission, and the modulation of immune cell activity. Thioether amide PC has also been shown to have antioxidant and neuroprotective effects, leading to potential applications in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

Thioether amide PC has several advantages for lab experiments, including its high purity and yield, its ability to modulate multiple targets, and its potential applications in various fields. However, thioether amide PC also has limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

Thioether amide PC has several potential future directions, including the development of novel derivatives with improved solubility and selectivity, the optimization of its synthesis method, and the exploration of its potential applications in other fields, such as cardiovascular and metabolic diseases. Thioether amide PC also has potential applications in drug delivery systems, as it has been shown to enhance the permeability of cell membranes. Overall, thioether amide PC is a promising compound with potential applications in various fields, and further research is needed to fully understand its mechanisms of action and potential applications.

Synthesis Methods

Thioether amide PC is synthesized through a multi-step process involving the reaction of palmitoyl chloride with cysteamine hydrochloride, followed by the addition of triethylamine and Thioether amide PChydroxysuccinimide. The resulting compound is then purified through column chromatography to obtain thioether amide PC in its pure form. This synthesis method has been optimized to yield high purity and high yield of thioether amide PC.

Scientific Research Applications

Thioether amide PC has been studied extensively for its potential applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, thioether amide PC has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, thioether amide PC has been shown to modulate the activity of ion channels and neurotransmitter receptors, leading to potential applications in the treatment of neurological disorders. In immunology, thioether amide PC has been shown to modulate the activity of immune cells, leading to potential applications in the treatment of autoimmune diseases.

properties

CAS RN

144000-46-4

Product Name

Thioether amide PC

Molecular Formula

C20H43N2O5PS

Molecular Weight

454.6 g/mol

IUPAC Name

[(2S)-2-(hexanoylamino)-3-hexylsulfanylpropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C20H43N2O5PS/c1-6-8-10-12-16-29-18-19(21-20(23)13-11-9-7-2)17-27-28(24,25)26-15-14-22(3,4)5/h19H,6-18H2,1-5H3,(H-,21,23,24,25)/t19-/m0/s1

InChI Key

DJRPCPXTLALALA-IBGZPJMESA-N

Isomeric SMILES

CCCCCCSC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCC

SMILES

CCCCCCSCC(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCC

Canonical SMILES

CCCCCCSCC(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCC

synonyms

1-(hexylthio)-2-(hexanoylamino)-1,2-dideoxy-sn-glycero-3-phosphocholine
1-palmitylthio-2-palmitoylamino-1,2-dideoxy-sn-glycero-3-phosphorylcholine
THIOAMID-PC
thioether amide PC
thioetheramide-PC

Origin of Product

United States

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